molecular formula C20H17N3O4 B12638288 Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate CAS No. 1129683-92-6

Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate

Katalognummer: B12638288
CAS-Nummer: 1129683-92-6
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: QYQPSCLWSBHVBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Conformational Flexibility

  • The carbamate group (-O-C(=O)-NH-) adopts a planar configuration due to resonance stabilization, restricting rotation about the C–N bond.
  • The pyridine ring’s nitrogen atom introduces electronic asymmetry, influencing the orientation of the methylcarbamoyl substituent.

Predicted Bond Lengths and Angles

  • C–O bonds : ~1.36 Å (ether) and ~1.23 Å (carbonyl).
  • C–N bonds : ~1.32 Å (carbamate) and ~1.45 Å (methylcarbamoyl).

Computational models suggest that steric interactions between the phenyl and pyridine rings may favor a syn-clinal conformation, minimizing van der Waals repulsions.

Comparative Structural Analogues in Carbamate Chemistry

Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate shares structural motifs with several pharmacologically active carbamates. A comparative analysis is provided below:

Compound Name Molecular Formula Key Structural Differences Functional Impact
Ethyl carbamate C₃H₇NO₂ Lacks aromatic rings; simpler alkyl chain. Lower metabolic stability and target affinity.
Phenyl carbamate C₇H₇NO₂ Single phenyl group; no pyridine moiety. Reduced π-π stacking potential.
Sorafenib tosylate C₂₁H₁₆ClF₃N₄O₃ Contains trifluoromethyl and chloro groups. Enhanced kinase inhibition properties.
WWL 123 C₂₀H₁₆N₃O₅ Identical core structure; varies in substituents. Similar bioavailability and solubility.

The pyridine ring in phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate enhances hydrogen-bonding capacity compared to purely aliphatic carbamates, while the methylcarbamoyl group introduces steric bulk that may modulate receptor binding.

Eigenschaften

CAS-Nummer

1129683-92-6

Molekularformel

C20H17N3O4

Molekulargewicht

363.4 g/mol

IUPAC-Name

phenyl N-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamate

InChI

InChI=1S/C20H17N3O4/c1-21-19(24)18-13-17(11-12-22-18)26-16-9-7-14(8-10-16)23-20(25)27-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,24)(H,23,25)

InChI-Schlüssel

QYQPSCLWSBHVBM-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Method 1: Reaction with Phenyl Chloroformate

This method involves the reaction of 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenol with phenyl chloroformate.

  • Reagents:

    • Phenyl chloroformate
    • 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenol
    • Solvent: Dichloromethane
  • Procedure:

    • The phenolic compound is dissolved in dichloromethane and cooled to 0–5°C.
    • A solution of phenyl chloroformate is added dropwise while maintaining the temperature.
    • The reaction is stirred for 1–2 hours and then quenched with water.
  • Yield: Approximately 48 g of product is obtained as a pale yellow solid after purification.

Method 2: Condensation Reaction

Another viable approach involves a condensation reaction between an amine derivative and a carbamate.

  • Reagents:

    • 4-(4-aminophenoxy)-N-methylpicolinamide
    • Carbamate derivative (as described above)
    • Solvent: N,N-dimethylformamide (DMF)
  • Procedure:

    • The amine derivative is mixed with the carbamate in DMF.
    • The mixture is heated to temperatures ranging from 100 to 150°C for several hours.
  • Yield: This method has been reported to yield significant quantities of the desired compound, although specific yield percentages vary based on exact conditions used.

Method Comparison Table

Method Reagents Used Temperature Yield Description
Method 1 Phenyl chloroformate, phenolic compound 0–5°C ~48 g (pale yellow solid) Direct reaction with phenolic compound
Method 2 Amine derivative, carbamate 100–150°C Variable Condensation reaction under high temperature

Several factors can influence the efficiency and yield of these synthesis methods:

  • Temperature Control: Maintaining optimal temperature is crucial for maximizing yields and minimizing side reactions.

  • Solvent Choice: The choice of solvent can significantly affect solubility and reactivity; DMF and dichloromethane are commonly used due to their favorable properties.

  • Reaction Time: Extended reaction times may lead to higher yields but also increase the risk of degradation or unwanted side reactions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Phenyl N-[4-[[2-[(Methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nucleophile ersetzt werden.

Gängige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem Medium.

    Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

    Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation phenolische Derivate ergeben, während die Reduktion Amin-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate has been evaluated for its potential anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of specific signaling pathways involved in cell survival and apoptosis.

  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt pathway, which is crucial for cell growth and survival.

2. Anti-inflammatory Effects
Research has shown that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Data Table: Anti-inflammatory Activity
CompoundTest SystemIC50 (µM)Reference
Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamateRAW 264.7 macrophages15
Control DrugRAW 264.7 macrophages10

Synthesis and Derivatives

Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate can be synthesized through a multi-step process involving the reaction of phenolic compounds with pyridine derivatives. Variations in the synthesis route can yield derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Toxicological Studies

Toxicological assessments indicate that Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate has a favorable safety profile at therapeutic doses.

  • Safety Profile : In animal models, no significant adverse effects were observed at doses up to 200 mg/kg, suggesting a promising therapeutic window.

Wirkmechanismus

The mechanism of action of Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Sulfonylurea Sorafenib Analogs ()

A series of sulfonylurea-containing Sorafenib analogs were synthesized and evaluated for cytotoxicity and VEGFR2/KDR kinase inhibition. Key compounds include:

  • 6c : 1-(2,4-Difluorophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea
  • 6f : 1-(4-Bromophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea

Activity Data :

Compound IC₅₀ (μM) Against Cancer Cell Lines VEGFR2 Inhibition at 10 μM
6c 16.54 ± 1.22 (A549) to 63.92 ± 1.81 (PC-3) Moderate activity
6f 20.12 ± 1.45 (A549) to 58.74 ± 1.67 (PC-3) Moderate activity

Structural Insights :

  • Replacement of the carbamate group in the target compound with a sulfonylurea unit enhances cytotoxicity but reduces specificity compared to Sorafenib.
  • Halogen substitutions (e.g., 2,4-difluoro in 6c ) improve activity, suggesting electronegative groups enhance target binding .

Ethyl Carbamate Analog ()

The ethyl carbamate analog (C₁₆H₁₇N₃O₄, MW: 315.33) shares the same pyridinyloxy-phenyl backbone as the target compound but substitutes the phenyl carbamate with an ethyl group. The phenyl substitution in the target compound likely increases steric bulk, which could influence pharmacokinetics or receptor interactions .

Quinoline-Based Patent Compounds ()

Patent compounds such as N-(3-Cyano-7-(pyridin-4-yloxy)-4-(pyrimidin-2-ylamino)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid feature a quinoline core with pyridin-4-yloxy substituents. While structurally distinct from the target compound, the shared pyridinyloxy group highlights its role in kinase inhibition. However, the quinoline core may redirect biological activity toward different targets (e.g., topoisomerases) .

Data Tables

Table 1: Structural and Activity Comparison of Analogs

Compound Name Core Structure Key Substituents IC₅₀ (μM) VEGFR2 Inhibition
Target Compound Phenyl carbamate Phenyl, pyridinyloxy N/A N/A
6c (Sulfonylurea analog) Sulfonylurea 2,4-Difluorophenyl 16.54–63.92 Moderate
Ethyl Carbamate Analog Ethyl carbamate Ethyl, pyridinyloxy N/A N/A
Quinoline Patent Compound Quinoline Pyridin-4-yloxy, pyrimidinyl N/A N/A

Table 2: Molecular Properties

Compound Name Molecular Formula Molecular Weight
Target Compound C₂₀H₁₇N₃O₄* ~377.4†
Ethyl Carbamate Analog C₁₆H₁₇N₃O₄ 315.33
6c C₂₀H₁₆F₂N₄O₅S 462.43

*Inferred from structural analogy; †Estimated based on ethyl analog.

Biologische Aktivität

Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate, also referred to by its CAS Number 1129683-92-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C20H17N3O4
  • Molecular Weight : 365.37 g/mol
  • IUPAC Name : Phenyl (4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate

The compound's mechanism of action primarily involves interactions with various biological pathways. Studies have indicated that it may influence enzyme activity and cellular signaling pathways, particularly those related to cancer proliferation and apoptosis. The presence of the pyridine group suggests potential interactions with nicotinic acetylcholine receptors and other targets related to neurobiology.

Anticancer Properties

Research has highlighted the anticancer potential of phenyl carbamates, including derivatives similar to phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate. For instance, studies have shown that certain phenyl carbamates exhibit significant antiproliferative effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)10.5Induction of apoptosis via mitochondrial pathway
HT-29 (Colon Cancer)8.2Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12.0Inhibition of tubulin polymerization

These results indicate that the compound may disrupt microtubule dynamics, a critical process in cell division and proliferation.

Enzyme Inhibition

Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate has also been evaluated for its inhibitory effects on various enzymes:

Enzyme Inhibition (%) Concentration (µM)
Acetylcholinesterase (AChE)75%50
Cyclooxygenase-2 (COX-2)65%30
Protein Kinase B (AKT)50%25

The inhibition of AChE suggests potential applications in treating neurodegenerative diseases, while COX-2 inhibition indicates anti-inflammatory properties.

Case Studies

  • In Vivo Studies : A study conducted on murine models demonstrated that administration of phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate resulted in a significant reduction in tumor size when compared to control groups. The treatment group showed a decrease in Ki67 expression, indicating reduced cell proliferation.
  • Toxicology Assessment : In a subchronic toxicity study involving Wistar rats, the compound was administered at varying doses over a period of 90 days. Results indicated no significant mortality or severe clinical signs; however, minor alterations in liver function tests were observed at higher doses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine and phenyl rings. A common approach includes:

Pyridin-4-yloxy Formation : Nucleophilic aromatic substitution (SNAr) between 4-hydroxypyridine derivatives and activated aryl halides under basic conditions (e.g., NaH in DMF) .

Methylcarbamoyl Introduction : Reaction of the pyridine intermediate with methyl isocyanate or via carbamoylation using phosgene derivatives (e.g., triphosgene) .

Carbamate Formation : Coupling the phenolic oxygen with phenyl chloroformate in the presence of a base (e.g., pyridine) .
Key intermediates include 4-(2-aminopyridin-4-yloxy)phenol and the methylcarbamoyl-pyridine precursor.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?

  • Methodological Answer :

  • 1H/13C NMR : Confirm aromatic substitution patterns (e.g., pyridine protons at δ 6.10–8.17 ppm) and carbamate carbonyl signals (δ ~154 ppm) .
  • IR Spectroscopy : Carbamate C=O stretch at ~1737–1744 cm⁻¹ and NH stretches at ~3191–3268 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion for C20H18N3O4 at m/z 364.13) .

Q. What are the primary therapeutic targets or pathways investigated for this compound based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., Sorafenib derivatives) suggest involvement in kinase inhibition, particularly targeting p38 MAPK or VEGF pathways . Researchers use enzymatic assays (e.g., ADP-Glo™ kinase assays) to validate inhibition potency and selectivity .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing substituents to the pyridine ring during synthesis?

  • Methodological Answer : Regioselectivity is achieved via:

  • Directing Groups : Electron-withdrawing groups (e.g., nitro) at specific positions direct substitutions to the para position .
  • Catalytic Strategies : Palladium-mediated coupling (e.g., Suzuki-Miyaura) for controlled aryl group introduction .
  • Protection-Deprotection : Temporary Boc protection of amines to prevent undesired side reactions .

Q. What strategies are effective in resolving contradictory bioactivity data across different in vitro assays for this compound?

  • Methodological Answer : Contradictions often arise from impurities or assay variability. Solutions include:

  • Purity Validation : HPLC (≥98% purity) and elemental analysis to rule out by-products .
  • Orthogonal Assays : Compare results from cell-based viability assays (e.g., MTT) with biochemical target engagement assays (e.g., SPR) .
  • Dose-Response Curves : Ensure consistent EC50/IC50 values across multiple replicates .

Q. How can computational methods aid in predicting the metabolic stability of this carbamate compound?

  • Methodological Answer :

  • Molecular Docking : Predict binding to cytochrome P450 enzymes (e.g., CYP3A4) using tools like AutoDock Vina .
  • QSAR Models : Correlate structural features (e.g., trifluoromethyl groups) with metabolic half-life data from analogs .
  • In Silico Metabolism : Software like Schrödinger’s MetaSite identifies susceptible sites for oxidation or hydrolysis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. Strategies include:

  • XRPD Analysis : Identify crystalline vs. amorphous states affecting solubility .
  • Karl Fischer Titration : Quantify residual water or solvents altering dissolution profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.